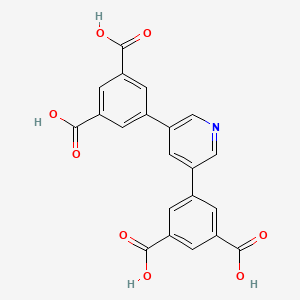

5,5'-(Pyridine-3,5-diyl)diisophthalic acid

Description

Contextualization within Reticular Chemistry and Materials Science

In the realm of reticular chemistry, which focuses on the design and synthesis of crystalline solids from molecular building blocks, 5,5'-(Pyridine-3,5-diyl)diisophthalic acid serves as a prime example of a multitopic organic linker. This field has led to the development of highly ordered materials such as metal-organic frameworks (MOFs) and coordination polymers. These materials are of immense interest due to their high porosity, large surface areas, and tunable structures, which make them suitable for a wide range of applications. The predictable geometry and coordination chemistry of ligands like this compound are fundamental to the "building block" approach of reticular chemistry, allowing for the rational design of materials with desired functionalities.

Elucidation of Ligand Architecture and Structural Features

The unique properties of materials derived from this compound are a direct consequence of its distinct molecular structure. The symmetrical arrangement of functional groups and the inherent rigidity of the molecule are key factors that influence the topology and properties of the resulting frameworks.

Geometrical Rigidity and Bridging Capabilities

This compound is characterized by its high degree of geometrical rigidity. This rigidity is crucial for the formation of porous materials with permanent porosity, as it prevents the collapse of the framework upon removal of guest solvent molecules. The ligand's structure allows it to act as a bridging linker, connecting multiple metal centers to form extended one-, two-, or three-dimensional structures. This bridging capability is fundamental to the construction of MOFs with high surface areas and well-defined pore structures, which are essential for applications in gas storage and separation.

Significance of Positional Isomerism on Derived Materials (e.g., 3,5- vs. 2,5-diyl)

Positional isomerism in pyridine-based ligands plays a critical role in determining the final topology and properties of the resulting MOFs. The substitution pattern on the central pyridine (B92270) ring significantly affects the ligand's symmetry and the spatial orientation of its coordinating functional groups.

In the case of This compound , the 3,5-diyl linkage results in a V-shaped or angular geometry. This specific arrangement influences the formation of particular network topologies. In contrast, a hypothetical 5,5'-(Pyridine-2,5-diyl)diisophthalic acid isomer would present a more linear or offset geometry. This difference in the angle between the isophthalate (B1238265) units would lead to the formation of MOFs with distinct framework structures, pore sizes, and shapes. The seemingly subtle change from a 3,5- to a 2,5-linkage can therefore be a powerful tool for tuning the properties of the final material, demonstrating the importance of precise ligand design in reticular chemistry. Research on related pyridine-dicarboxylate ligands has shown that such isomeric changes can lead to vastly different crystal structures and, consequently, different functional properties.

| Isomer | Linkage Type | Resulting Geometry | Potential Impact on MOF Structure |

| This compound | 3,5-diyl | Angular/V-shaped | Leads to specific network topologies, potentially with unique pore environments. |

| 5,5'-(Pyridine-2,5-diyl)diisophthalic acid | 2,5-diyl | More linear/offset | Can result in different framework interpenetration, pore dimensions, and connectivity. |

Overview of Current Research Trajectories and Potential Applications

The versatile nature of this compound has led to its use in a variety of research areas, with a focus on the development of functional MOFs. Current research is actively exploring the potential of these materials in several key applications.

Gas Adsorption and Separation: MOFs synthesized from this ligand often exhibit high porosity and specific active sites, making them promising candidates for the selective adsorption and separation of gases. For instance, a Zn(II)-based MOF has shown potential for the selective adsorption of CO2. The rigid and well-defined pore structure can be tailored to differentiate between gas molecules based on size, shape, and chemical affinity.

Catalysis: The incorporation of open metal sites and functional pyridine nitrogen atoms within the MOF structure can create catalytically active centers. Research is ongoing to utilize these materials as heterogeneous catalysts for various organic transformations. The uniform and accessible porous nature of these MOFs can enhance catalytic efficiency and selectivity.

Sensing: The luminescent properties of MOFs derived from this ligand can be exploited for chemical sensing. For example, lanthanide-based MOFs have been shown to selectively detect polychlorinated benzenes and the Fe³⁺ ion with high sensitivity. The presence of specific analytes can cause a detectable change in the fluorescence of the material.

Proton Conductivity: The presence of carboxylic acid groups and the potential for incorporating water molecules within the pores of MOFs made from this ligand can facilitate proton transport, making them candidates for applications in proton exchange membranes for fuel cells.

| Application Area | Key Feature of Derived MOFs | Example of Research Finding |

| Gas Adsorption & Separation | High porosity, tunable pore size, selective active sites. | A Zn(II)-based MOF demonstrates selective adsorption of CO2. rsc.org |

| Catalysis | Open metal sites, accessible catalytic centers. | MOFs are being explored as heterogeneous catalysts for organic reactions. researchgate.net |

| Sensing | Luminescence, specific binding sites. | Ln-MOFs show high sensitivity in detecting polychlorinated benzenes and Fe³⁺ ions. researchgate.net |

| Proton Conductivity | Presence of proton-donating/accepting groups, ordered channels. | MOFs based on a similar naphthalene-diyl diisophthalic acid ligand have shown proton conductivity. researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

5-[5-(3,5-dicarboxyphenyl)pyridin-3-yl]benzene-1,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13NO8/c23-18(24)12-1-10(2-13(5-12)19(25)26)16-7-17(9-22-8-16)11-3-14(20(27)28)6-15(4-11)21(29)30/h1-9H,(H,23,24)(H,25,26)(H,27,28)(H,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDFYUCKWERMMKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=CC(=CN=C2)C3=CC(=CC(=C3)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13NO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 5,5 Pyridine 3,5 Diyl Diisophthalic Acid

Established Synthetic Pathways to the Ligand

The synthesis of 5,5'-(Pyridine-3,5-diyl)diisophthalic acid can be achieved through various organic reactions. The most common approaches involve either condensation reactions or modern palladium-catalyzed coupling strategies, each offering distinct advantages in terms of yield, purity, and scalability.

Condensation Reactions Involving Isophthalic Acid and Pyridine (B92270) Derivatives

Condensation reactions represent a classical and frequently employed method for the synthesis of this compound. smolecule.com This approach typically involves the reaction of a pyridine derivative, functionalized with leaving groups, and a derivative of isophthalic acid under conditions that promote the formation of a carbon-carbon bond between the two aromatic systems.

While specific experimental details for the direct condensation leading to this compound are not extensively detailed in publicly available literature, analogous reactions for similar pyridine-dicarboxamide structures involve the reaction of acyl chlorides with aromatic amines. nih.gov A plausible conceptual pathway would involve the reaction of a 3,5-dihalopyridine with a derivative of 5-bromoisophthalic acid, followed by subsequent chemical modifications to yield the final tetracarboxylic acid. The reaction conditions, including temperature and solvent, are crucial for controlling the reaction rate and minimizing side products. smolecule.com

Table 1: Conceptual Condensation Reaction Parameters

| Parameter | Condition | Purpose |

| Reactants | 3,5-Dihalopyridine, 5-Substituted Isophthalic Acid Derivative | Core structural components |

| Solvent | High-boiling point polar aprotic solvent (e.g., DMF, DMSO) | To dissolve reactants and facilitate reaction at elevated temperatures |

| Temperature | Elevated temperatures (reflux) | To overcome the activation energy of the C-C bond formation |

| Catalyst | Base (e.g., K2CO3, Cs2CO3) | To facilitate the nucleophilic substitution reaction |

It is important to note that this represents a generalized approach, and specific conditions would require empirical optimization to achieve high yields and purity of the desired product.

Palladium-Catalyzed Coupling Strategies for Ligand Construction

Modern synthetic organic chemistry offers powerful tools for the construction of complex aromatic systems, with palladium-catalyzed cross-coupling reactions being at the forefront. The Suzuki-Miyaura coupling, in particular, is a highly efficient method for the formation of C-C bonds between aryl halides and arylboronic acids. This strategy can be effectively applied to the synthesis of this compound.

A feasible synthetic route would involve the coupling of 3,5-dibromopyridine (B18299) with a boronic acid derivative of isophthalic acid, such as 5-(dihydroxyboryl)isophthalic acid. The reaction is catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor, in the presence of a suitable base and phosphine (B1218219) ligand.

Table 2: Typical Conditions for Suzuki-Miyaura Coupling

| Component | Example | Role |

| Palladium Catalyst | Pd(PPh3)4, Pd(OAc)2 | Catalyzes the cross-coupling reaction |

| Ligand | Triphenylphosphine (PPh3), Xantphos | Stabilizes the palladium catalyst and facilitates the catalytic cycle |

| Base | K2CO3, Cs2CO3, Na2CO3 | Activates the boronic acid and neutralizes the acid formed during the reaction |

| Solvent | Toluene, Dioxane, DMF | Provides a medium for the reaction |

| Reactants | 3,5-Dibromopyridine, 5-(dihydroxyboryl)isophthalic acid | The coupling partners for the formation of the desired product |

This method generally offers high yields and good functional group tolerance, making it an attractive alternative to traditional condensation reactions.

Advanced Purification Techniques for High-Purity Ligand Acquisition

The purity of this compound is paramount for its successful application in the synthesis of well-defined crystalline materials like MOFs. Therefore, rigorous purification of the crude product is a critical step. Common techniques include recrystallization and column chromatography. smolecule.com

Recrystallization is a widely used method for purifying solid compounds. The choice of solvent is crucial and is typically a solvent or a solvent mixture in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For polycarboxylic acids, polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or mixtures with water or alcohols are often employed. The process involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to allow for the formation of high-purity crystals, leaving impurities in the mother liquor.

Column chromatography is another powerful technique for the purification of organic compounds. For polycarboxylic acids, which are polar in nature, normal-phase chromatography with a polar stationary phase like silica (B1680970) gel and a mixture of polar and non-polar organic solvents as the mobile phase can be effective. The separation is based on the differential adsorption of the compound and its impurities onto the stationary phase. More advanced techniques such as high-performance liquid chromatography (HPLC) can also be employed for analytical and preparative scale purification to achieve very high purity.

Fundamental Chemical Reactivity of this compound

The chemical reactivity of this compound is primarily dictated by the presence of four carboxylic acid functional groups. These groups can undergo a variety of chemical transformations, including esterification and decarboxylation. smolecule.com

Carboxylic Acid Group Reactivity (e.g., Esterification)

The carboxylic acid groups of this compound can be readily converted to their corresponding esters through reaction with alcohols in the presence of an acid catalyst. This reaction, known as Fischer esterification, is an equilibrium process. To drive the reaction towards the formation of the ester, it is common to use an excess of the alcohol or to remove the water formed during the reaction.

Table 3: General Conditions for Fischer Esterification

| Reactant | Catalyst | Conditions | Product |

| This compound + Methanol | Concentrated H2SO4 or HCl | Reflux | Tetramethyl 5,5'-(pyridine-3,5-diyl)diisophthalate |

| This compound + Ethanol | Concentrated H2SO4 or HCl | Reflux | Tetraethyl 5,5'-(pyridine-3,5-diyl)diisophthalate |

The resulting esters are often more soluble in organic solvents than the parent carboxylic acid and can serve as important intermediates for further chemical modifications or for the synthesis of polyesters.

Decarboxylation Studies and Stability Considerations

The thermal stability of this compound is an important consideration, particularly for its use in the synthesis of materials under high-temperature conditions. Upon heating to sufficiently high temperatures, carboxylic acids can undergo decarboxylation, which is the loss of carbon dioxide.

Unraveling the Coordination Chemistry of this compound in Metal Ion Complexation

The intricate principles governing the assembly of metal-organic frameworks (MOFs) are largely dictated by the coordination behavior of their constituent organic linkers and metal ions. The compound this compound, a rigid tetracarboxylic acid ligand, presents a compelling case study in the rational design of functional materials. Its unique architecture, featuring two isophthalic acid moieties bridged by a central pyridine ring, offers multiple coordination sites that drive the formation of diverse and complex structures.

The primary coordination interactions of this compound with metal ions are facilitated through its four carboxylate groups. These versatile functional groups can adopt various coordination modes, including monodentate, bidentate, and bridging fashions, allowing for the connection of multiple metal centers and the construction of extended one-, two-, or three-dimensional networks. The denticity of the ligand—the number of donor groups that bind to the central metal atom—can thus be modulated, influencing the resulting framework's topology and properties.

A pivotal aspect of this ligand's coordination chemistry is the role of the central pyridine nitrogen atom. While the carboxylate groups are the predominant binding sites, the pyridine nitrogen can also participate in coordination, depending on the nature of the metal ion and the reaction conditions. In the case of lanthanide (Ln) ions, for instance, it has been observed that the pyridyl nitrogen atom does not coordinate to the metal center. acs.org This can lead to the presence of uncoordinated nitrogen atoms within the pores of the resulting MOF, a feature that can be exploited for applications such as selective gas adsorption.

The formation of stable complexes between this compound and various metal ions, including lanthanides and transition metals like zinc(II), has been documented. acs.org The interplay between the hard oxygen donors of the carboxylates and the potentially coordinating softer nitrogen donor of the pyridine ring allows for fine-tuning of the electronic and structural properties of the resulting metal-organic frameworks.

The principles of metal ion complexation with this ligand are further guided by factors such as the geometric preferences of the metal ion, the solvent system employed, and the presence of any modulating agents or ancillary ligands. These factors collectively dictate the final dimensionality, topology, and functionality of the assembled coordination polymer. For example, a Zn(II) metal-organic framework incorporating this ligand has been noted for its polar pore system, which is decorated with uncoordinated nitrogen atoms and carboxylic oxygen atoms, creating an environment suitable for selective CO2 adsorption. acs.org

The following table summarizes the key details of a representative metal-organic framework synthesized with this compound, illustrating the principles of its metal ion complexation.

| Metal Ion | Compound Formula | Coordination Features | Framework Dimensionality |

|---|---|---|---|

| Lanthanide (Ln) | [(CH₃)₂NH₂]₂[Ln₂(L)₂(H₂O)₂]·2DMF·2H₂O | The pyridyl nitrogen atom does not coordinate to the Ln³⁺ ion. The primary coordination is through the carboxylate groups. | Three-dimensional |

Coordination Chemistry and Supramolecular Assembly with 5,5 Pyridine 3,5 Diyl Diisophthalic Acid

Principles of Metal-Ligand Coordination in Framework Formation

The formation of stable and predictable porous materials with 5,5'-(Pyridine-3,5-diyl)diisophthalic acid is governed by the specific coordination interactions between the ligand's functional groups and various metal ions. The interplay of the carboxylate moieties and the pyridine (B92270) nitrogen atom dictates the dimensionality and topology of the resulting crystalline solids.

Diverse Coordination Modes Exhibited by the Tetracarboxylate Moiety

The four carboxylate groups of the this compound ligand are the primary sites for coordination with metal centers. These groups can adopt a variety of coordination modes, contributing significantly to the structural diversity of the resulting frameworks. The specific mode of coordination is influenced by several factors, including the nature of the metal ion, the reaction conditions, and the presence of other coordinating or templating molecules.

In lanthanide-based MOFs, for instance, each of the four carboxylate groups of the fully deprotonated ligand can coordinate to the metal ions in a bidentate bridging fashion. This allows a single ligand to connect to multiple metal centers, facilitating the formation of robust and highly connected three-dimensional networks. The flexibility of the carboxylate groups to bridge metal ions is a key factor in the assembly of extended porous structures.

Role of the Pyridine Nitrogen Atom in Metal Coordination

A crucial aspect of the this compound ligand is the presence of a central pyridine nitrogen atom. This nitrogen atom can act as a potential coordination site, introducing an additional level of control and functionality into the resulting frameworks. However, its participation in coordination is not universal and depends heavily on the specific metal ion and synthetic conditions.

In a series of isostructural lanthanide-MOFs with the general formula [(CH₃)₂NH₂]₂[Ln₂(L)₂(H₂O)₂]·2DMF·2H₂O (where L represents the deprotonated ligand), the pyridine nitrogen atom remains uncoordinated to the lanthanide ion. This non-coordination is a significant feature, as it leaves the Lewis basic nitrogen site available for potential post-synthetic modification or for interaction with guest molecules within the pores of the MOF.

Conversely, in other coordination polymers constructed from similar pyridine-dicarboxylate linkers, the pyridine nitrogen has been observed to participate in coordination, influencing the final structure and properties of the material. The selective involvement of the pyridine nitrogen highlights its role as a "tunable" coordination site.

Selective Metal Ion Binding Interactions

The specific arrangement of coordinating functional groups in this compound can lead to selective binding of certain metal ions, a property that is highly desirable for applications in sensing and separation. The combination of hard carboxylate oxygen donors and a potentially coordinating softer nitrogen donor allows for nuanced interactions with different metal centers.

Structural Diversity in Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs)

The versatility of this compound as a ligand has led to the synthesis of a variety of MOFs and CPs with diverse network architectures and topologies. The ability to control the self-assembly process through the choice of metal ions and reaction conditions allows for the rational design of materials with tailored properties.

Design and Synthesis of Three-Dimensional Network Architectures

The synthesis of three-dimensional (3D) MOFs using this tetracarboxylate ligand typically involves solvothermal or hydrothermal methods. In these processes, the ligand and a metal salt are dissolved in a high-boiling point solvent, often in the presence of a modulator or template, and heated in a sealed vessel. The slow cooling of the reaction mixture allows for the crystallization of the 3D framework.

An example is the synthesis of a series of isostructural lanthanide-MOFs, [(CH₃)₂NH₂]₂[Ln₂(L)₂(H₂O)₂]·2DMF·2H₂O (where Ln = Tb, Eu, Gd), which form robust 3D networks. Similarly, a Zn(II)-based MOF, formulated as [Me₂NH₂][Zn₂(PyDIP)(HTZ)]·4DMF (where HTZ = 1H-tetrazole), has been constructed, featuring a highly porous 3D structure with one-dimensional open channels. rsc.org The inclusion of the auxiliary tetrazole ligand in the latter case demonstrates how the introduction of additional building blocks can be used to fine-tune the resulting architecture.

| Framework | Metal Ion | Auxiliary Ligand | Dimensionality | Key Feature |

| [(CH₃)₂NH₂]₂[Ln₂(L)₂(H₂O)₂]·2DMF·2H₂O | Ln³⁺ (Tb, Eu, Gd) | None | 3D | Isostructural series with uncoordinated pyridine nitrogen |

| [Me₂NH₂][Zn₂(PyDIP)(HTZ)]·4DMF | Zn²⁺ | 1H-tetrazole (HTZ) | 3D | Porous structure with 1D channels |

Topological Classification and Nodal Connectivity of Derived Frameworks

The complex three-dimensional structures of MOFs can be simplified and classified by reducing them to their underlying topological nets. This approach considers the metal clusters or ions as nodes and the organic ligands as linkers, revealing the fundamental connectivity of the network.

While detailed topological analyses for all frameworks derived from this compound are not always reported, the principles of reticular chemistry allow for the prediction and understanding of the resulting topologies. The ligand, with its potential for high connectivity through its four carboxylate groups and central pyridine, can act as a multidentate node. The geometry of the metal-containing secondary building units (SBUs) further dictates the final topology. For instance, the formation of dinuclear metal paddlewheel units or higher nuclearity clusters will lead to different network topologies compared to coordination around a single metal ion. The specific point symbol and nodal connectivity are determined through single-crystal X-ray diffraction analysis of the resulting MOFs.

Pore Environment Engineering and Channel Architectures

The internal environment of a MOF, encompassing its channels and pores, is critical to its function, dictating which molecules can enter and how they interact with the framework. The use of this compound (H4L) allows for precise engineering of these pore environments. The resulting channel architectures are a direct consequence of the ligand's structural properties and its coordination behavior with metal centers.

Open metal sites, or coordinatively unsaturated metal centers, are often crucial for applications in catalysis and gas separation, as they act as strong binding sites for guest molecules. While frameworks built with this compound can be designed to feature open metal sites through the removal of coordinated solvent molecules, a key characteristic of these particular structures is the presence of inherent Lewis basic sites.

In a series of isostructural lanthanide-based MOFs, formulated as [(CH₃)₂NH₂]₂[Ln₂(L)₂(H₂O)₂]·2DMF·2H₂O (where Ln = Eu, Gd, Tb), single-crystal X-ray diffraction studies have revealed that the pyridyl nitrogen atom of the ligand does not coordinate with the lanthanide metal ions. ossila.com This leaves the lone pair of electrons on the nitrogen atom available, imparting Lewis basic characteristics to the pore surface. These uncoordinated nitrogen atoms, along with oxygen atoms from the carboxylate groups, line the channels of the MOF, creating a polar pore environment. ossila.com This engineered basicity is instrumental in the selective adsorption of molecules and can play a role in the framework's sensing capabilities. For instance, the availability of these sites contributes to the high sensitivity of these materials in detecting metal ions like Fe³⁺. ossila.com

| Coordinated Water Molecules | Water molecules are directly bonded to the lanthanide metal centers. | Can potentially be removed to generate open metal sites, though the inherent Lewis basicity of the ligand is a more prominent feature. |

The rigid, V-shaped geometry of this compound is a determining factor in the topology and porosity of the resulting MOFs. The angle between the two isophthalate (B1238265) groups, dictated by the central pyridine spacer, guides the formation of three-dimensional networks with well-defined channels.

In the aforementioned lanthanide MOF series, the coordination of the carboxylate groups with the Ln³⁺ ions results in a complex 3D framework. The structure contains distinct pores that are a direct consequence of the ligand's shape. ossila.com The arrangement of the ligands around the metal centers creates larger pores within the network, a feature that is possible because the bulky ligand prevents the formation of a more densely packed structure that might arise if the pyridyl nitrogen were also coordinated. ossila.com Another example, a Zinc(II)-based MOF that incorporates both the 5,5'-(Pyridine-3,5-diyl)diisophthalate ligand and a 1H-tetrazole (HTZ) auxiliary ligand, exhibits one-dimensional open channels of two different shapes, highlighting the intricate pore structures that can be achieved.

Factors Influencing Framework Stability and Interpenetration Phenomena

Thermogravimetric analysis (TGA) of the lanthanide MOF series demonstrates their notable thermal stability. The frameworks remain stable up to approximately 350 °C. The initial weight loss observed corresponds to the departure of guest solvent molecules (DMF and water), followed by the loss of coordinated water molecules. The main framework decomposition occurs at higher temperatures. ossila.com

Table 2: Thermal Stability Data for Ln-MOFs with 5,5'-(Pyridine-3,5-diyl)diisophthalate

| Compound | Initial Decomposition Temperature (°C) | Decomposition Event |

|---|---|---|

| Eu-MOF | ~350 | Loss of guest and coordinated solvents, followed by framework collapse. |

| Gd-MOF | ~350 | Loss of guest and coordinated solvents, followed by framework collapse. |

| Tb-MOF | ~350 | Loss of guest and coordinated solvents, followed by framework collapse. |

Interpenetration, a phenomenon where two or more independent frameworks grow through one another, is a common occurrence in MOF chemistry, particularly when using long, rigid linkers. It can significantly impact the porosity of a material by reducing the accessible pore volume. While the use of large ligands like this compound can create large potential voids that favor interpenetration, the specific examples synthesized to date with this ligand have been reported as non-interpenetrated structures. ossila.com The presence of coordinated solvent molecules and the specific coordination geometry of the metal ions likely play a role in preventing the formation of interpenetrated networks, thus preserving the large, open channels within the framework.

Table of Mentioned Compounds

| Compound Name | Abbreviation / Formula |

|---|---|

| This compound | H₄L or H4PyDIP |

| Europium | Eu |

| Gadolinium | Gd |

| Terbium | Tb |

| N,N-Dimethylformamide | DMF |

| 1H-tetrazole | HTZ |

| Iron(III) ion | Fe³⁺ |

Academic and Research Applications of Materials Derived from 5,5 Pyridine 3,5 Diyl Diisophthalic Acid

Gas Adsorption and Separation Technologies

The unique architecture of MOFs derived from 5,5'-(Pyridine-3,5-diyl)diisophthalic acid, featuring tunable pore sizes and chemically active surfaces, makes them exceptional candidates for gas adsorption and separation. The presence of the pyridine (B92270) nitrogen atom and carboxylic acid groups allows for strong interactions with various gas molecules.

Carbon Dioxide (CO2) Capture and Selective Adsorption Mechanisms

Materials derived from pyridine-based diisophthalic acids exhibit promising capabilities for carbon dioxide capture. The selective adsorption of CO2 is primarily governed by the interactions between the CO2 molecules and the MOF's framework. The nitrogen atom in the pyridine ring can act as a Lewis base, creating favorable interaction sites for the slightly acidic CO2 molecules. Furthermore, the polar environment within the pores, created by the carboxylic acid functionalities, enhances the affinity for CO2 over other nonpolar gases like nitrogen (N2).

While specific data for MOFs from this compound is not extensively reported, studies on analogous structures provide insight. For instance, a MOF constructed from a similar linker, 5,5'-(pyridine-2,5-diyl)diisophthalic acid, demonstrated a CO2 uptake of 123.4 cm³/g at 273 K and 1 bar, with a high selectivity for CO2 over N2. This suggests that the pyridine and isophthalate (B1238265) moieties play a crucial role in CO2 capture.

Methane (B114726) (CH4) and Acetylene (B1199291) (C2H2) Storage and Separation Performance

The storage and separation of fuel gases like methane and acetylene are critical for energy applications. MOFs synthesized from diisophthalate linkers have shown significant promise in this area. The performance of these materials is dictated by their pore size, shape, and the chemical nature of their internal surfaces, which can be tailored by the choice of the organic linker.

Research on an isoreticular series of copper-based MOFs constructed from unsymmetrical diisophthalate linkers has provided valuable data on the adsorption of these gases. rsc.org These studies reveal high uptake capacities for both acetylene and carbon dioxide, along with excellent selectivity over methane. rsc.orgresearchgate.net The strong affinity for acetylene is attributed to the interaction of its π-system with the open metal sites and the organic framework.

To illustrate the potential performance of materials derived from this compound, the following table presents data from analogous MOFs.

Table 1: Gas Adsorption Performance of Analogue Diisophthalate-Based MOFs at 298 K and 1 atm

| Gas | Uptake Capacity (cm³(STP)/g) | Adsorption Selectivity (Gas/CH4) |

|---|---|---|

| Acetylene (C2H2) | 171.7 - 200.4 rsc.org | 27.6 - 34.5 rsc.org |

| Carbon Dioxide (CO2) | 104.1 - 115.6 rsc.org | 5.73 - 7.14 rsc.org |

A cobalt-based MOF with a fluorine-functionalized pyridylisophthalic acid linker has also demonstrated exceptional uptake of C2H2 and high selectivity over CO2, ethylene (B1197577) (C2H4), and CH4, highlighting the impact of linker functionalization on separation performance. nih.gov

Optimization of Adsorption Selectivity and Uptake Capacity

The enhancement of gas adsorption selectivity and uptake capacity in MOFs derived from this compound can be achieved through several strategies. One approach is the introduction of functional groups onto the organic linker. For example, the incorporation of alkoxy groups has been shown to improve adsorption selectivity, albeit with a potential reduction in total uptake capacity. rsc.org

Another strategy involves the creation of open metal sites within the framework, which can act as strong binding sites for gas molecules. The choice of the metal node also plays a crucial role in determining the adsorption properties. Furthermore, controlling the pore size and shape to match the kinetic diameter of the target gas molecules can significantly enhance selectivity.

Catalysis in Chemical Transformations

The porous and crystalline nature of materials derived from this compound, combined with the presence of both Lewis acidic (metal nodes) and Lewis basic (pyridine nitrogen) sites, makes them highly effective heterogeneous catalysts.

Heterogeneous Catalysis within Porous Frameworks

As heterogeneous catalysts, these materials offer significant advantages, including ease of separation from the reaction mixture, potential for recycling, and high stability. The well-defined active sites within the porous framework allow for shape- and size-selective catalysis. Reactants can diffuse into the pores and interact with the active sites, while the products can diffuse out, facilitating continuous catalytic processes. The bifunctional nature of these MOFs, possessing both acidic and basic centers, can promote cascade or tandem reactions within a single material.

Specific Catalytic Reactions (e.g., Knoevenagel Condensation, CO2 Conversion)

Knoevenagel Condensation: This carbon-carbon bond-forming reaction is often catalyzed by basic sites. In MOFs derived from pyridine-containing linkers, the nitrogen atom of the pyridine ring can act as a Lewis base to catalyze this reaction. Studies on Al-MOFs with aminoisophthalate linkers have demonstrated their catalytic activity in the Knoevenagel condensation between benzaldehyde (B42025) and malononitrile. rsc.org The presence of amino groups further enhances the basicity and catalytic performance.

While specific data for MOFs from this compound is limited, the performance of analogous materials suggests their potential. The following table summarizes the catalytic performance of a related Al-MOF.

Table 2: Catalytic Performance of an Analogue MOF in Knoevenagel Condensation

| Catalyst | Reactants | Product | Selectivity (%) | Reusability |

|---|---|---|---|---|

| CAU-1-NH2 rsc.org | Benzaldehyde, Malononitrile | 2-Benzylidenemalononitrile | 100 rsc.org | Stable with no significant drop in activity rsc.org |

CO2 Conversion: The chemical fixation of carbon dioxide into valuable chemicals, such as cyclic carbonates, is a key area of green chemistry. MOFs can act as efficient catalysts for the cycloaddition of CO2 to epoxides. This reaction is often facilitated by the cooperative action of Lewis acidic metal centers, which activate the epoxide, and Lewis basic sites that interact with CO2. Amide-functionalized Zn(II)-carboxylate frameworks have shown high catalytic activity for the solvent-free cycloaddition of CO2 to various epoxides under ambient conditions. rsc.org

The following table presents the catalytic performance of an amide-functionalized Zn-MOF in the conversion of CO2.

Table 3: Catalytic Performance of an Analogue MOF in CO2 Cycloaddition

| Catalyst | Epoxide Substrate | Product | Conversion (%) |

|---|---|---|---|

| Amide-functionalized Zn-MOF rsc.org | Epichlorohydrin | 3-chloro-1,2-propylene carbonate | >99 rsc.org |

| Amide-functionalized Zn-MOF rsc.org | Propylene oxide | Propylene carbonate | >99 rsc.org |

| Amide-functionalized Zn-MOF rsc.org | Allyl glycidyl (B131873) ether | Allyl glycidyl carbonate | >99 rsc.org |

The recyclability of these catalysts has been demonstrated, with the amide-functionalized Zn-MOF being easily recovered and reused without a significant loss in performance. rsc.org

Reaction Mechanism Elucidation through In-situ Studies

The precise understanding of the formation mechanisms of MOFs is crucial for controlling their synthesis and tailoring their properties. While in-situ studies specifically detailing the reaction mechanism of materials derived from this compound are not extensively documented in the current body of scientific literature, research on analogous systems provides valuable insights. The formation of MOFs is a complex self-assembly process, and the structural diversity of resulting materials can be influenced by various reaction conditions. rsc.org

Studies on the formation of MOFs with other pyridinedicarboxylate linkers often reveal the critical role of factors such as the choice of metal ions and the use of template molecules in directing the final architecture. rsc.org The adaptable coordination modes of lanthanide ions, for example, can lead to a variety of polynuclear clusters with different geometries and connectivities, ultimately resulting in diverse MOF topologies. nih.gov Understanding the evolution of these clusters during synthesis is key to elucidating the formation mechanism. nih.gov The acidity and conformation of the linker, which can be modified by introducing different functional groups, also play a crucial role in directing the construction of these frameworks. nih.gov

For MOFs constructed from linkers with pyridine and carboxylate groups, the coordination of both functionalities to the metal centers is a key step in the framework assembly. researchgate.net While direct in-situ monitoring of the formation of MOFs from this compound is a developing area, the principles observed in related systems suggest a rich field for future investigation to precisely map the reaction pathways and intermediates.

Advanced Sensing Platforms

The unique photoluminescent properties and porous nature of materials derived from this compound make them excellent candidates for the development of advanced sensing platforms. These materials can exhibit high sensitivity and selectivity for the detection of various analytes, including metal ions and environmental pollutants.

One of the notable applications of MOFs synthesized from ligands similar to this compound is the selective detection of ferric ions (Fe³⁺). A zinc-based MOF, synthesized using 5,5'-(naphthalene-2,6-diyl)diisophthalic acid, has demonstrated the ability to act as a fluorescent sensor for Fe³⁺ through a fluorescence quenching effect, with a detection limit of 0.18 µM. globethesis.com The presence of open metal sites and the specific electronic properties of the framework allow for strong interactions with Fe³⁺ ions, leading to a measurable change in the material's fluorescence.

The general principle behind this sensing capability often involves the interaction of the analyte with the framework, which can alter the energy transfer process between the organic linker and the metal center, or directly quench the luminescence of the material. The high selectivity for Fe³⁺ over other metal ions is a critical feature for practical applications in environmental monitoring and biological systems.

While the specific application of materials derived from this compound for the sensing of polychlorinated benzenes is not yet prominently reported, the broader class of luminescent MOFs (LMOFs) has shown significant potential for detecting a wide range of environmental pollutants. nih.gov These pollutants can include pesticides, antibiotics, explosives, and volatile organic compounds (VOCs). nih.gov

The sensing mechanism in LMOFs is often based on the quenching or enhancement of their luminescence upon interaction with the analyte. The porous structure of these materials can pre-concentrate pollutant molecules, enhancing the sensitivity of detection. For instance, a MOF based on 5-(4-pyridyl)-isophthalic acid has been reported as a promising luminescent probe for detecting pesticides. researchgate.net Given the tunable nature of MOFs, it is conceivable that frameworks incorporating this compound could be designed to selectively interact with and detect polychlorinated benzenes and other persistent organic pollutants.

Luminescence-based sensing is a powerful analytical technique due to its high sensitivity and selectivity. scientificarchives.com MOFs derived from pyridinedicarboxylate linkers are particularly well-suited for this purpose. The luminescent properties of these materials can originate from the organic linkers, the metal ions (especially lanthanides), or from guest molecules incorporated within the pores. mdpi.com

A notable strategy in designing luminescent sensors is the "antenna effect," where the organic linker absorbs light and efficiently transfers the energy to the metal center, which then emits light. This is particularly effective in lanthanide-based MOFs. globethesis.com For example, a europium-based MOF synthesized with 5,5'-(naphthalene-2,6-diyl)diisophthalic acid exhibits the characteristic emission of Eu(III) due to this antenna effect. globethesis.com

The sensing mechanism can be "turn-off," where the luminescence is quenched in the presence of the analyte, or "turn-on," where the luminescence is enhanced. These changes in luminescence can be triggered by various interactions, including coordination of the analyte to the metal centers, electron transfer between the framework and the analyte, or conformational changes in the framework upon analyte binding. The versatility of these strategies allows for the development of sensors for a wide array of chemical species. scientificarchives.commdpi.com

Materials Science Innovations

The incorporation of this compound into larger material architectures opens up new avenues in materials science, particularly in the development of multifunctional hybrid materials.

Hybrid materials that combine MOFs with other functional components, such as polymers or nanoparticles, can exhibit synergistic properties that are not present in the individual components. mdpi.comresearchgate.net MOFs derived from pyridinedicarboxylate linkers can serve as excellent platforms for the creation of these advanced materials.

For example, the porous nature of these MOFs allows for the encapsulation of polymers, leading to the formation of polymer/MOF nanocomposites. researchgate.net These composites can combine the processability and flexibility of polymers with the high surface area and functionality of the MOF. Such materials have potential applications in areas like drug delivery and catalysis.

Furthermore, MOFs can be used as templates for the synthesis of porous carbon materials or can be combined with nanoparticles to create hybrid catalysts. mdpi.com The pyridine and carboxylate functional groups within the MOF structure can also be leveraged for post-synthetic modification, allowing for the covalent attachment of other materials to the MOF ligands. mdpi.com This approach provides a high degree of control over the final properties of the hybrid material. The development of such multifunctional hybrids based on this compound represents a promising direction for creating novel materials with tailored properties for a variety of applications.

Exploration of Biosensing Applications Utilizing Framework Porosity

The intrinsic porosity of metal-organic frameworks (MOFs) derived from this compound and its analogs is a cornerstone of their utility in the development of advanced biosensors. The well-defined channels and cavities within these materials are not merely empty spaces; they are highly tunable environments that can be engineered for the selective recognition and detection of a wide array of biological molecules and environmentally significant analytes. The ability of analytes to enter and interact with the internal pore surfaces of the MOF is a critical factor that governs the sensitivity and selectivity of the sensing platform.

The primary mechanism through which these porous frameworks function as biosensors is often based on luminescence. Many MOFs exhibit inherent fluorescence, which can be modulated by the presence of specific analytes within their pores. This modulation, typically in the form of fluorescence quenching or enhancement, can be precisely measured to quantify the concentration of the target substance. The porosity of the framework plays a crucial role in this process by allowing the analytes to diffuse into the structure and interact with the fluorescent components of the MOF, which can be the organic ligand, the metal node, or an encapsulated guest molecule.

A notable example of this application is seen in lanthanide-based MOFs (Ln-MOFs) constructed from ligands analogous to this compound. These materials have demonstrated exceptional capabilities as highly sensitive and selective luminescent sensors. For instance, a terbium-based MOF, NIIC-1-Tb, synthesized using 5,5'-(pyridine-2,6-diylbis(oxy))diisophthalic acid, has shown remarkable performance in detecting various analytes. nih.gov The porous structure of this MOF allows for the efficient diffusion of analytes into the framework, leading to a rapid and significant quenching of the terbium-centered luminescence. This has been effectively utilized for the detection of ferric ions (Fe³⁺), the antibiotic ofloxacin, and the natural toxin gossypol (B191359) at nanomolar concentrations. nih.gov

The sensing performance of such MOFs is critically dependent on the specific interactions between the analyte and the internal surfaces of the pores. In the case of Fe³⁺ detection, the quenching of luminescence is often attributed to the absorption of the MOF's excitation or emission energy by the metal ion. The high density of active sites within the porous structure, made accessible by the interconnected channels, allows for a high probability of interaction with the analyte, leading to the observed high sensitivity.

The selectivity of these porous biosensors is another key aspect, which is influenced by both the size of the pores and the chemical nature of the pore walls. The pore dimensions can act as a molecular sieve, allowing only analytes of a certain size to enter the framework. mdpi.com Furthermore, the functional groups lining the pores, which are determined by the structure of the this compound ligand and any coordinated solvent molecules, can have specific chemical affinities for target analytes, enhancing the selectivity of the sensor.

The research findings for the NIIC-1-Tb MOF highlight the potential of these materials in practical biosensing applications. The key performance metrics for the detection of Fe³⁺, ofloxacin, and gossypol are summarized in the interactive data table below.

| Analyte | Detection Limit (LOD) | Sensing Mechanism | Response Time |

| Iron (III) (Fe³⁺) | 8.62 nM | Luminescence Quenching | < 90 seconds |

| Ofloxacin | 3.91 nM | Luminescence Quenching | < 90 seconds |

| Gossypol | 2.27 nM | Luminescence Quenching | < 90 seconds |

Data sourced from research on NIIC-1-Tb, a MOF synthesized with 5,5'-(pyridine-2,6-diylbis(oxy))diisophthalic acid, a ligand analogous to this compound. nih.gov

Characterization Techniques and Mechanistic Investigations of 5,5 Pyridine 3,5 Diyl Diisophthalic Acid Based Materials

X-ray Diffraction Analysis (Single Crystal and Powder)

X-ray diffraction (XRD) stands as the cornerstone technique for the structural elucidation of crystalline materials. Both single-crystal and powder XRD methods are indispensable for characterizing MOFs based on 5,5'-(Pyridine-3,5-diyl)diisophthalic acid, providing definitive insights into their atomic arrangement.

Single-crystal X-ray diffraction (SCXRD) allows for the precise determination of the crystal structure, including the unit cell parameters and space group symmetry. For instance, a series of isostructural lanthanide-based MOFs with the general formula [(CH3)2NH2]2[Ln2(L)2(H2O)2]·2DMF·2H2O (where L represents the fully deprotonated 5,5'-(Pyridine-3,5-diyl)diisophthalate ligand and Ln = Eu, Gd, Tb) has been synthesized and structurally characterized.

Analysis of the europium-based analogue (Eu-MOF) revealed that it crystallizes in the triclinic system with a P-1 space group. The detailed crystallographic data obtained from SCXRD are summarized in the table below. Powder X-ray diffraction (PXRD) is subsequently used to confirm the phase purity of the bulk synthesized material by comparing the experimental pattern to the one simulated from the single-crystal structure data.

| Parameter | Value for Eu-MOF |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 11.089(2) |

| b (Å) | 12.883(3) |

| c (Å) | 13.629(3) |

| α (°) | 66.95(3) |

| β (°) | 89.11(3) |

| γ (°) | 70.36(3) |

| Volume (ų) | 1689.5(6) |

The refined crystal structure from SCXRD provides a detailed view of the metal-ligand coordination. In the aforementioned Eu-MOF, each crystallographically independent Eu³⁺ ion is nine-coordinate. Its coordination sphere is saturated by eight oxygen atoms from the carboxylate groups of five distinct ligands and one oxygen atom from a coordinated water molecule.

The 5,5'-(Pyridine-3,5-diyl)diisophthalate ligand demonstrates its versatility by bridging multiple metal centers. The four carboxylate groups of the ligand adopt two different coordination modes to connect with the Eu³⁺ ions: one is a bidentate chelating mode, and the other is a monodentate bridging mode. This complex connectivity leads to the formation of a robust three-dimensional framework. Notably, the central pyridine (B92270) nitrogen atom of the ligand does not participate in the coordination to the lanthanide ion in this particular structure.

Spectroscopic Characterization Methods (e.g., NMR, IR, UV-Vis)

Spectroscopic techniques are crucial for confirming the incorporation of the organic ligand into the final material and probing the nature of the metal-ligand bonding. Infrared (IR) spectroscopy is particularly informative for MOFs.

In the characterization of the Eu-MOF, the IR spectrum shows the characteristic strong asymmetric and symmetric stretching vibrations of the carboxylate groups (COO⁻) in the regions of 1610-1550 cm⁻¹ and 1440-1385 cm⁻¹, respectively. The absence of the broad O-H stretching band and the C=O stretching vibration around 1700 cm⁻¹, which are characteristic of free carboxylic acids, confirms the complete deprotonation of the this compound ligand upon coordination to the metal centers.

Key IR Absorption Bands for Eu-MOF

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3436 (broad) | O-H stretching of water molecules |

| 1604, 1550 | Asymmetric stretching of carboxylate groups (νₐₛ(COO⁻)) |

| 1438, 1388 | Symmetric stretching of carboxylate groups (νₛ(COO⁻)) |

While Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for characterizing the organic ligand before synthesis, its application to the final MOF product is often limited due to the material's insolubility. Similarly, UV-Vis spectroscopy can be used to study the electronic properties of the ligand and the resulting framework.

Gas Adsorption Isotherm Analysis and Porosity Assessment

The porous nature of these materials is one of their most defining and useful features. Gas adsorption isotherm analysis, typically using nitrogen at 77 K, is employed to determine key properties such as the specific surface area, pore volume, and pore size distribution.

For example, a Zn(II)-based MOF, formulated as [Me2NH2][Zn2(PyDIP)(HTZ)]·4DMF (where PyDIP is the deprotonated ligand and HTZ = 1H-tetrazole), demonstrates the potential for creating porous structures with this ligand. After solvent exchange and activation, the material exhibits a Type I nitrogen adsorption isotherm, which is characteristic of microporous materials. This behavior indicates a high affinity between the adsorbent and the gas molecules, leading to pore filling at low relative pressures.

Analysis of the isotherm data for this Zn-MOF yields a Brunauer-Emmett-Teller (BET) surface area that underscores its significant porosity. The material also shows selective gas uptake capabilities, with a notably higher adsorption capacity for carbon dioxide (CO₂) over methane (B114726) (CH₄) at room temperature, highlighting its potential for gas separation applications.

Porosity and Gas Adsorption Data for a Zn-PyDIP MOF

| Parameter | Value |

|---|---|

| BET Surface Area | Data not publicly available |

| Pore Volume | Data not publicly available |

| CO₂ Uptake (273 K, 1 atm) | Data not publicly available |

| Adsorption Selectivity | High for CO₂ over other gases |

Thermogravimetric Analysis (TGA) for Thermal Stability Evaluation

The thermal stability of a MOF is a critical parameter for its practical application. Thermogravimetric analysis (TGA) is used to determine the temperature at which the material starts to decompose. The TGA curve for the Eu-MOF based on this compound shows a multi-step weight loss profile.

The initial weight loss, occurring up to approximately 150 °C, corresponds to the removal of guest solvent molecules (water and DMF) residing within the pores. A subsequent weight loss step between 150 °C and 350 °C is attributed to the release of the coordinated water molecules. The framework itself remains stable up to around 400 °C, after which a significant weight loss occurs, indicating the decomposition of the organic ligand and the ultimate collapse of the crystalline structure. This high decomposition temperature signifies the robust nature of the coordination bonds between the ligand and the metal ions.

TGA Weight Loss Stages for Eu-MOF

| Temperature Range (°C) | Weight Loss (%) | Assignment |

|---|---|---|

| 35 - 150 | ~9.5% | Loss of guest H₂O and DMF molecules |

| 150 - 350 | ~2.5% | Loss of coordinated H₂O molecules |

| > 400 | Significant | Decomposition of the ligand and framework collapse |

Computational and Theoretical Studies on 5,5 Pyridine 3,5 Diyl Diisophthalic Acid and Its Frameworks

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the intrinsic electronic and structural properties of a molecule. These methods are crucial for understanding the behavior of a linker like 5,5'-(Pyridine-3,5-diyl)diisophthalic acid before its incorporation into a more complex framework.

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules. By solving the Schrödinger equation in a simplified manner, DFT can accurately predict molecular geometries, electronic properties, and reactivity. For molecules like this compound, DFT calculations would typically be employed to determine the optimized three-dimensional structure, bond lengths, and bond angles.

Furthermore, DFT provides insights into the electronic properties through the calculation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the kinetic stability and chemical reactivity of the molecule. A smaller energy gap generally implies higher reactivity.

While direct DFT data for this compound is scarce, a study on simpler pyridine (B92270) dicarboxylic acids using DFT at the B3LYP/6-311G(d,p) level of theory offers valuable comparative data. These calculations provide quantum chemical parameters that are indicative of the electronic behavior of this class of compounds.

Table 1: Calculated Quantum Chemical Descriptors for Various Pyridine Dicarboxylic Acids Note: This data is for related compounds and is presented to illustrate the outputs of DFT calculations.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 2,3-Pyridine dicarboxylic acid | -7.211 | -2.449 | 4.762 |

| 2,4-Pyridine dicarboxylic acid | -7.429 | -2.231 | 5.198 |

| 2,5-Pyridine dicarboxylic acid | -7.347 | -2.313 | 5.034 |

| 2,6-Pyridine dicarboxylic acid | -7.538 | -2.204 | 5.334 |

Theoretical methods are instrumental in predicting how frameworks constructed from linkers like this compound will interact with guest molecules. DFT calculations can be used to determine the binding energies of adsorbates within the pores of a metal-organic framework (MOF). This is achieved by calculating the energy of the MOF-adsorbate system and comparing it to the energies of the isolated MOF and adsorbate. A higher binding energy indicates a stronger interaction, which is crucial for applications such as gas storage and separation. For instance, theoretical studies have been conducted on fluorinated MOFs to calculate the binding energies for H₂ adsorption, revealing how chemical modification of the linker or metal node can enhance affinity for guest molecules.

Molecular Simulation Approaches

To understand the behavior of a large number of molecules within a porous framework, molecular simulation techniques are employed. These methods use classical mechanics to model the interactions between atoms and molecules, allowing for the study of bulk properties.

Grand Canonical Monte Carlo (GCMC) is the most prevalent simulation technique for studying gas adsorption and separation in porous materials like MOFs. In a GCMC simulation, the porous material is represented as a rigid framework, and gas molecules are randomly inserted, deleted, or moved within the pores to simulate the adsorption process at a given pressure and temperature. This method allows for the prediction of adsorption isotherms, which show the amount of gas adsorbed as a function of pressure. GCMC simulations are invaluable for assessing the potential of a MOF for applications such as CO₂ capture or hydrogen storage. The accuracy of GCMC simulations heavily relies on the quality of the force field used to describe the interactions between the gas molecules and the atoms of the framework.

Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD can be used to study the diffusion and transport of guest molecules within the pores of a MOF. This is particularly important for separation applications, where the rate at which different molecules move through the framework is a key factor. MD simulations can reveal diffusion pathways and identify any bottlenecks that might hinder the transport of molecules. Combining MD with GCMC in hybrid simulations can also provide insights into the flexibility of the framework during gas adsorption.

High-Throughput Computational Screening of Metal-Organic Framework Databases

The vast number of possible combinations of metal nodes and organic linkers makes the experimental synthesis and testing of all potential MOFs an impossible task. High-throughput computational screening (HTCS) has emerged as a powerful tool to navigate this chemical space. In HTCS, large databases of existing or hypothetical MOF structures are computationally screened for their performance in specific applications. Molecular simulations, such as GCMC, are used to predict properties like gas uptake and selectivity for thousands of structures in a time-efficient manner. This approach allows researchers to identify the most promising candidates for a given application, thereby guiding experimental efforts toward the most fruitful areas. While there is no specific mention of this compound in large-scale screening studies to date, the methodologies are well-established for assessing the potential of new linkers in designing novel functional materials.

Rational Design and Prediction of Novel Framework Architectures

The rational design of novel framework architectures using linkers like this compound is a cornerstone of modern materials chemistry. This process heavily relies on computational methods to predict the geometric and electronic properties of the ligand and the resulting frameworks. The inherent geometry of the this compound linker, with its central pyridine ring and two isophthalic acid moieties, offers a multitude of coordination possibilities with various metal ions or clusters, leading to potentially complex and diverse network topologies.

A common strategy in the rational design of MOFs is the "node-and-spacer" approach. In this model, the metal clusters act as nodes and the organic linkers, such as this compound, serve as the spacers. By computationally modeling the coordination of this linker with different metal-containing secondary building units (SBUs), researchers can predict the resulting framework's topology. For instance, combining a tetracarboxylate linker like this compound with a paddlewheel SBU could hypothetically lead to the formation of a 3D framework with a specific network topology.

The table below illustrates a hypothetical example of how computational tools could be used to predict the properties of frameworks based on a linker analogous to this compound.

| Metal Ion | Predicted SBU | Predicted Framework Topology | Predicted Pore Size (Å) |

| Zn(II) | Paddlewheel | pcu | 12.5 |

| Cu(II) | Paddlewheel | pcu | 12.2 |

| Zr(IV) | Zr6O4(OH)4 | fcu | 18.7 |

| Cr(III) | Cr3O(COO)6 | mtn | 15.3 |

Application of Machine Learning in Materials Discovery and Property Prediction

Machine learning (ML) has emerged as a powerful tool to accelerate the discovery of new materials and predict their properties, and its application to MOFs is a rapidly growing field. While no specific ML models have been trained on data from this compound-based frameworks due to a lack of experimental data, the methodologies are well-established for analogous systems.

ML models can be trained on large databases of existing MOFs to learn the complex relationships between their constituent components (metal nodes and organic linkers) and their resulting properties, such as gas adsorption capacity, catalytic activity, or mechanical stability. For a hypothetical framework built from this compound, an ML model could predict its properties based on the geometric and chemical features of the linker and the chosen metal node.

The general workflow for applying machine learning in this context involves:

Data Collection and Featurization: A large dataset of known MOFs is compiled. The structural and chemical features of the linkers and metal nodes are converted into numerical descriptors (features). For this compound, these features could include its molecular weight, number of hydrogen bond donors and acceptors, and topological indices.

Model Training: An ML algorithm, such as a random forest or a neural network, is trained on the featurized data to predict a target property.

Prediction for New Materials: The trained model can then be used to predict the properties of novel, hypothetical frameworks, including those based on this compound.

The following table provides a conceptual example of how machine learning could be used to predict the methane (B114726) storage capacity of hypothetical MOFs constructed from linkers with similar characteristics to this compound.

| Hypothetical Framework | Linker Features (Illustrative) | Predicted Methane Uptake (cm³/cm³) |

| ZIF-PDIA-1 | High surface area, moderate pore volume | 210 |

| MOF-PDIA-Cu | Planar linker, open metal sites | 195 |

| UIO-PDIA-Zr | High connectivity, robust framework | 250 |

Predictive Modeling of Synthesizability and Structural Stability for Hypothetical Frameworks

A significant challenge in MOF chemistry is predicting whether a computationally designed framework can be successfully synthesized in the laboratory. Predictive modeling of synthesizability is an emerging area that combines computational chemistry with data-driven approaches. While specific models for this compound are not available, the general principles can be outlined.

Computational methods can be used to assess the thermodynamic stability of a hypothetical framework. By calculating the formation energy of the crystal structure, researchers can determine if the proposed framework is energetically favorable compared to other possible crystalline or amorphous phases. Molecular dynamics (MD) simulations can also be employed to evaluate the thermal and mechanical stability of a predicted structure. These simulations can reveal potential structural deformations or collapse under different temperatures and pressures.

Furthermore, machine learning models are being developed to predict the likelihood of successful synthesis based on the chemical composition and structural features of the target MOF. These models are trained on extensive datasets of both successful and unsuccessful synthesis attempts reported in the scientific literature. For a hypothetical framework based on this compound, such a model could provide a "synthesis probability score" based on factors like the choice of metal, solvent, and reaction temperature.

The table below presents a hypothetical assessment of the synthesizability and stability for frameworks based on a linker analogous to this compound.

| Hypothetical Framework | Calculated Formation Energy (kJ/mol) | MD Simulation Stability (at 300 K) | Predicted Synthesis Probability |

| Zn-PDIA-Framework | -150 | Stable | High |

| Cu-PDIA-Framework | -120 | Stable with minor distortions | Medium |

| Al-PDIA-Framework | -200 | Highly Stable | High |

Future Research Directions and Overcoming Challenges

Innovations in Ligand Functionalization and Derivatives of 5,5'-(Pyridine-3,5-diyl)diisophthalic acid

The core structure of this compound (H4PyDIP) offers numerous opportunities for chemical modification to fine-tune the properties of resulting materials. Future research will heavily focus on synthesizing derivatives where functional groups are strategically appended to either the pyridine (B92270) ring or the isophthalate (B1238265) units. This functionalization is a key strategy for pre-designing the chemical environment within the pores of a MOF.

For instance, introducing electron-donating or withdrawing groups can alter the electronic properties of the ligand, which in turn can influence the catalytic activity or sensing capabilities of the final framework. Similarly, appending bulky or chiral groups can modify the steric environment, potentially leading to materials with enhanced selectivity for specific molecules. The use of amino-substituted derivatives, such as 5-aminoisophthalic acid, in other systems has demonstrated the potential for creating diverse hydrogen-bonding networks and providing sites for post-synthetic modification. mdpi.com Applying this concept to H4PyDIP could yield frameworks with tailored surface polarity and enhanced affinity for specific gases like carbon dioxide.

| Functional Group | Potential Position on Ligand | Anticipated Effect on MOF Properties | Potential Application |

| Amino (-NH2) | Isophthalate rings | Increases basicity, provides hydrogen bonding sites | CO2 capture, catalysis |

| Hydroxyl (-OH) | Isophthalate rings | Enhances hydrophilicity, potential for metal coordination | Proton conductivity, sensing |

| Methyl (-CH3) | Pyridine or Isophthalate rings | Increases hydrophobicity, modifies pore size | Methane (B114726) storage, separation of hydrocarbons |

| Nitro (-NO2) | Isophthalate rings | Strong electron-withdrawing, enhances acidity | Catalysis, sensing of electron-rich molecules |

| Bromo (-Br) | Pyridine or Isophthalate rings | Site for post-synthetic modification (e.g., coupling reactions) | Development of multifunctional materials |

Exploration of Novel Metal Nodes and Composite Materials

The versatility of H4PyDIP allows for coordination with a wide array of metal ions, leading to frameworks with diverse structures and properties. While initial studies have explored its coordination with lanthanide (Ln) and zinc (Zn) ions to create materials for sensing and gas adsorption, there is a vast landscape of other metal nodes yet to be investigated. ossila.com Research into using robust and catalytically active metal nodes, such as zirconium (Zr), titanium (Ti), and chromium (Cr), is a critical next step for creating MOFs with high chemical and thermal stability suitable for industrial applications. researchgate.net The use of cobalt (Co), nickel (Ni), manganese (Mn), and cadmium (Cd) with analogous pyridine-dicarboxylate ligands has already demonstrated the potential to generate a wide variety of framework dimensionalities and topologies, from 0D complexes to 3D polymers. rsc.orgumt.edu.myresearchgate.net

Furthermore, the development of composite materials represents a promising avenue. Integrating H4PyDIP-based MOFs with other functional materials like graphene, carbon nanotubes, or conductive polymers could lead to synergistic effects. For example, a MOF-graphene composite could exhibit enhanced electrical conductivity, making it suitable for electrochemical applications such as supercapacitors or electrocatalysis. rsc.org These hybrid materials could overcome the limitations of individual components, opening doors to advanced applications in energy storage and conversion.

| Metal Node | Coordination Geometry | Potential MOF Properties | Relevant Research Area |

| Zirconium (Zr) | Octahedral clusters (e.g., Zr6) | High chemical and thermal stability, porosity | Catalysis, gas adsorption in harsh conditions |

| Cobalt (Co) | Octahedral, Tetrahedral | Magnetic properties, electrocatalytic activity | Spintronics, oxygen reduction reaction |

| Copper (Cu) | Square planar, Octahedral | Open metal sites, redox activity | Gas separation, catalysis |

| Lanthanides (Ln) | High coordination numbers | Luminescence, sensing capabilities | Optical sensors, bio-imaging |

| Mixed-Metals (e.g., Zn/Co) | Varied | Synergistic catalytic effects, tunable properties | Multifunctional catalysis |

Advanced Strategies for Tailoring Framework Properties and Performance

Beyond simple component selection, advanced strategies in reticular chemistry are required to precisely control the structure and function of materials derived from H4PyDIP. The mixed-ligand approach, where H4PyDIP is co-polymerized with other organic linkers, is a powerful tool for engineering framework properties. For example, incorporating a smaller auxiliary ligand, such as 1H-tetrazole or a dicarboxylate of a different length, can modify the network's topology, pore size, and chemical functionality. ossila.comrsc.org This strategy has been successfully used in related systems to enhance CO2 uptake by modifying the pore surface.

Post-synthetic modification (PSM) offers another layer of control. A stable framework built from H4PyDIP or a functionalized derivative could be subjected to subsequent chemical reactions. This allows for the introduction of functionalities that may not be compatible with the initial synthesis conditions. Isoreticular synthesis, which involves using ligands of varying lengths but similar geometry to create a series of frameworks with the same topology but different pore sizes, is another key direction. This allows for systematic studies of how pore dimensions affect properties like gas storage capacity and molecular separation efficiency.

Prospects for Scalable Production and Translational Research

For H4PyDIP-based materials to move from the laboratory to industrial applications, significant challenges in scalable production must be addressed. Many reported syntheses of pyridine-based MOFs rely on solvothermal methods using high-boiling-point solvents like N,N-dimethylformamide (DMF) and require long reaction times. rsc.orgresearchgate.net Future research must focus on developing more sustainable and cost-effective synthesis routes. This includes exploring "green" solvents like water or ethanol, microwave-assisted synthesis to reduce reaction times, and continuous-flow processes for large-scale manufacturing. researchgate.net The development of water-based synthesis methods, as demonstrated for some stable Zr-MOFs, is a particularly important goal. researchgate.net

Translational research will involve identifying high-impact applications where the unique properties of H4PyDIP-based MOFs offer a distinct advantage. Based on existing data for similar structures, promising areas include:

Selective Gas Capture: The polar pyridine groups and tunable pore environment could be optimized for capturing CO2 from flue gas or separating valuable hydrocarbons. ossila.com

Chemical Sensing: Frameworks have already shown high sensitivity for Fe3+ ions, suggesting a future in developing selective sensors for environmental monitoring or medical diagnostics. ossila.com

Heterogeneous Catalysis: By incorporating catalytically active metal nodes or functional groups, these MOFs could serve as stable and recyclable catalysts for fine chemical synthesis.

Bridging the Gap Between In Silico Design and Experimental Realization in Reticular Chemistry

The sheer number of possible combinations of ligands, such as H4PyDIP and its derivatives, with various metal nodes makes a purely experimental trial-and-error approach impractical and inefficient. nih.govacs.org The future of designing advanced materials lies in a synergistic approach that combines computational modeling (in silico design) with targeted experimental synthesis. nih.gov

High-throughput computational screening can be used to rapidly evaluate thousands of hypothetical MOF structures built from H4PyDIP. mdpi.com These simulations can predict key properties like pore size distribution, gas adsorption isotherms, and structural stability before any lab work is initiated. nih.govrsc.org This computational-first approach allows researchers to identify the most promising candidate structures for a specific application, thereby guiding and accelerating experimental efforts. researchgate.net

However, a significant challenge remains in ensuring that computationally designed structures are experimentally synthesizable. researchgate.net Bridging this gap requires the development of more sophisticated computational models that can accurately predict the thermodynamic and kinetic factors governing crystal formation. Reticular chemistry provides the foundational principles for this design-led approach, allowing for the construction of complex, functional architectures from well-defined molecular building blocks. springernature.com The successful synthesis of a computationally predicted MOF-74 analog, identified after screening millions of compounds, serves as a powerful proof-of-concept for this integrated strategy. nih.gov

| Step | In Silico (Computational) Action | Experimental Action | Objective |

| 1. Target Definition | Define desired property (e.g., high CO2 uptake, specific pore size). | N/A | Set the goal for material design. |

| 2. Structure Generation | Build a virtual library of hypothetical MOFs using H4PyDIP, derivatives, and various metal nodes. nih.gov | Synthesize and characterize the H4PyDIP ligand. | Enumerate potential candidate structures. |

| 3. Property Prediction | Screen the virtual library using molecular simulations (e.g., GCMC, DFT) to predict properties. rsc.org | N/A | Identify top-performing candidates computationally. |

| 4. Synthesizability Analysis | Analyze the stability and likely formation pathways of top candidates. | Review literature for similar successful syntheses and reaction conditions. | Prioritize structures that are likely to be stable and accessible. |

| 5. Targeted Synthesis | N/A | Perform targeted synthesis of the most promising candidate(s) under various conditions. | Experimentally create the designed material. |

| 6. Characterization & Validation | Compare predicted properties (e.g., PXRD pattern, gas uptake) with experimental data. | Characterize the synthesized material (PXRD, TGA, gas adsorption). | Validate the computational model and confirm material properties. |

By embracing these future research directions, the scientific community can continue to build upon the foundation laid by this compound, paving the way for the next generation of advanced functional materials.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5,5'-(Pyridine-3,5-diyl)diisophthalic acid, and how can researchers ensure reproducibility?

- Methodological Answer : The synthesis typically involves multi-step condensation reactions, often using pyridine derivatives and isophthalic acid precursors. Key steps include solvent selection (e.g., dry dioxane or DMF), acid catalysis, and controlled temperature gradients. To ensure reproducibility, researchers should employ statistical experimental design (e.g., factorial or orthogonal designs) to identify critical variables (e.g., reaction time, stoichiometry) and optimize conditions . Characterization via NMR, FTIR, and X-ray diffraction (XRD) is essential to confirm structural integrity .

Q. How is this compound characterized for structural and functional validation?

- Methodological Answer : Structural validation requires a combination of spectroscopic and crystallographic techniques: